molecular formula C21H26N2O2 B4804708 N-(4-ethoxybenzyl)-4-(pyrrolidin-1-ylmethyl)benzamide

N-(4-ethoxybenzyl)-4-(pyrrolidin-1-ylmethyl)benzamide

Cat. No.: B4804708
M. Wt: 338.4 g/mol
InChI Key: ZEULLNVQCQHVHN-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzyl)-4-(pyrrolidin-1-ylmethyl)benzamide is an organic compound that features a benzamide core with an ethoxybenzyl and a pyrrolidinylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxybenzyl)-4-(pyrrolidin-1-ylmethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-(pyrrolidin-1-ylmethyl)benzoic acid with an appropriate amine, such as 4-ethoxybenzylamine, under amide coupling conditions. Common reagents for this step include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where 4-hydroxybenzylamine is reacted with ethyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the amide coupling step and large-scale etherification processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzyl)-4-(pyrrolidin-1-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide group to an amine.

    Substitution: The benzyl and pyrrolidinyl groups can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl or pyrrolidinyl derivatives.

Scientific Research Applications

N-(4-ethoxybenzyl)-4-(pyrrolidin-1-ylmethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological pathways due to the presence of the pyrrolidine ring.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, especially in the development of heterocyclic compounds.

    Biological Studies: It can be used in studies investigating the interaction of benzamide derivatives with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzyl)-4-(pyrrolidin-1-ylmethyl)benzamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The benzamide core can also interact with enzymes, inhibiting or activating their function. These interactions can lead to various biological effects, such as modulation of neurotransmission or enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-4-(pyrrolidin-1-ylmethyl)benzamide
  • N-(4-ethoxyphenyl)-4-(pyrrolidin-1-ylmethyl)benzamide
  • N-(4-ethoxybenzyl)-4-(morpholin-1-ylmethyl)benzamide

Uniqueness

N-(4-ethoxybenzyl)-4-(pyrrolidin-1-ylmethyl)benzamide is unique due to the specific combination of the ethoxybenzyl and pyrrolidinylmethyl groups. This combination can result in unique biological activity and chemical reactivity compared to similar compounds. The presence of the ethoxy group can enhance lipophilicity, potentially improving the compound’s ability to cross biological membranes.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-4-(pyrrolidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-2-25-20-11-7-17(8-12-20)15-22-21(24)19-9-5-18(6-10-19)16-23-13-3-4-14-23/h5-12H,2-4,13-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEULLNVQCQHVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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